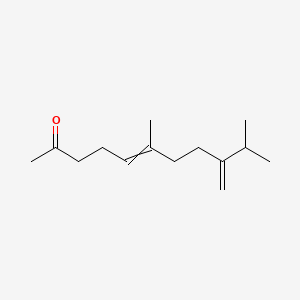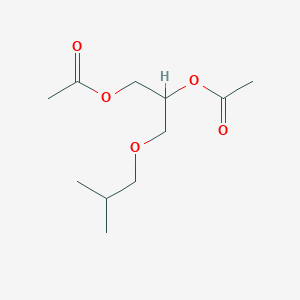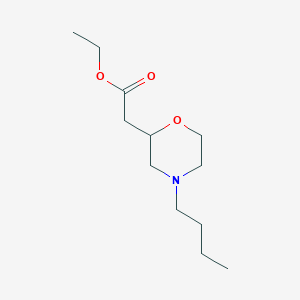
Ethyl (4-butylmorpholin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4-butylmorpholin-2-yl)acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a morpholine ring substituted with a butyl group and an ethyl acetate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (4-butylmorpholin-2-yl)acetate can be synthesized through the esterification of 4-butylmorpholine-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. Common acid catalysts used include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to maintain a balance between reaction rate and product stability.
Análisis De Reacciones Químicas
Types of Reactions
Hydrolysis: Ethyl (4-butylmorpholin-2-yl)acetate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 4-butylmorpholine-2-carboxylic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This compound can participate in transesterification reactions where the ethyl group is replaced by another alcohol group in the presence of an acid or base catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Acid catalysts like sulfuric acid or base catalysts like sodium methoxide are used.
Major Products
Hydrolysis: 4-butylmorpholine-2-carboxylic acid and ethanol.
Reduction: 4-butylmorpholin-2-ylmethanol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Ethyl (4-butylmorpholin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.
Mecanismo De Acción
The mechanism of action of ethyl (4-butylmorpholin-2-yl)acetate depends on its interaction with biological targets. As an ester, it can be hydrolyzed by esterases in the body to release the active 4-butylmorpholine-2-carboxylic acid, which can then interact with specific molecular targets. The exact pathways and targets would depend on the specific biological context and the compound’s intended use.
Comparación Con Compuestos Similares
Ethyl (4-butylmorpholin-2-yl)acetate can be compared with other esters and morpholine derivatives:
Ethyl acetate: A simple ester used as a solvent and in flavorings.
Methyl butyrate: Another ester known for its fruity odor and used in flavorings.
4-butylmorpholine: A morpholine derivative without the ester group, used in various chemical syntheses.
Uniqueness
This compound is unique due to its combination of a morpholine ring with an ester functional group, providing a distinct set of chemical and biological properties that can be leveraged in various applications.
Propiedades
Número CAS |
62999-21-7 |
|---|---|
Fórmula molecular |
C12H23NO3 |
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
ethyl 2-(4-butylmorpholin-2-yl)acetate |
InChI |
InChI=1S/C12H23NO3/c1-3-5-6-13-7-8-16-11(10-13)9-12(14)15-4-2/h11H,3-10H2,1-2H3 |
Clave InChI |
UBEXDXHLXFBFKU-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CCOC(C1)CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-{2-[Ethyl(2-hydroxyethyl)amino]ethoxy}propyl)pyrrolidine-2,5-dione](/img/structure/B14491028.png)
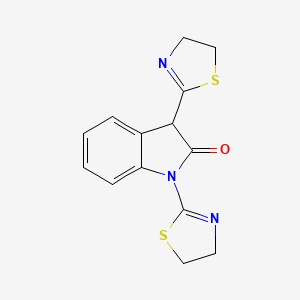
![2,4,4-Trimethyl-3-[(2-methylbenzene-1-sulfonyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14491033.png)
![3-[(Methylamino)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14491045.png)
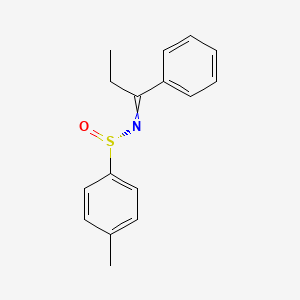
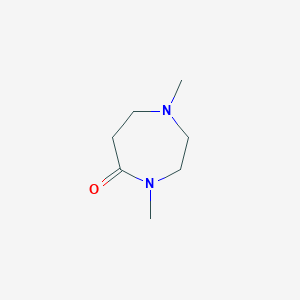
![5-(4-Chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-ol](/img/structure/B14491062.png)


![2'H,4'H-Spiro[cyclobutane-1,3'-naphtho[2,3-b][1,4]dioxepine]](/img/structure/B14491072.png)
